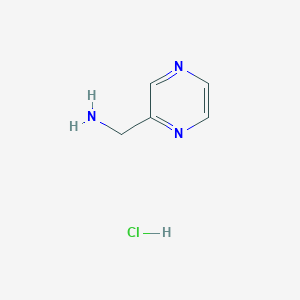

Pyrazin-2-ylmethanamine hydrochloride

Description

Significance within Heterocyclic Chemistry and Pyrazine (B50134) Derivatives

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are a cornerstone of organic and medicinal chemistry. britannica.comresearchgate.net Their unique structures give rise to distinct physical and chemical properties compared to their all-carbon counterparts. britannica.com Among these, N-heterocycles (nitrogen-containing heterocycles) are particularly prevalent in natural products and pharmaceuticals. researchgate.nettandfonline.com

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a prominent scaffold in this class. mdpi.commdpi.com Pyrazines are isosteres of benzene (B151609) and pyridine (B92270), and this structural similarity allows them to serve as crucial building blocks in drug design. pharmablock.com The pyrazine nucleus is found in a variety of important molecules, from natural products and vitamins like riboflavin (B1680620) and folic acid to numerous synthetic drugs. lifechemicals.com The presence of the two electron-withdrawing nitrogen atoms gives the pyrazine ring a distinct electronic character, making it electron-deficient and influencing its reactivity and intermolecular interactions. mdpi.com

Pyrazin-2-ylmethanamine hydrochloride holds particular significance as a functionalized pyrazine. The primary amine group attached via a methylene (B1212753) bridge provides a key reactive site for further chemical modification. This allows for its incorporation into larger, more complex molecular structures through reactions such as amide bond formation, alkylation, and participation in coupling reactions. tandfonline.com The hydrochloride salt form enhances the compound's stability and solubility, making it a convenient reagent for use in various synthetic protocols.

Role as a Key Scaffold and Versatile Building Block for Advanced Molecular Architectures

The utility of this compound extends from its fundamental chemical properties to its practical application as a versatile building block. In medicinal chemistry, the pyrazine core is considered a "privileged scaffold," meaning it frequently appears in biologically active compounds and approved drugs. pharmablock.comnih.gov Marketed drugs containing the pyrazine ring demonstrate its importance in treating a range of conditions. mdpi.comnih.gov

This compound serves as a crucial starting material or intermediate in the synthesis of these advanced molecular architectures. Its pyrazine nitrogen atoms can act as hydrogen bond acceptors, a common interaction motif with biological targets like protein kinases. pharmablock.com The aminomethyl side chain provides a vector for chemists to build out from the core, attaching other pharmacophores or functional groups to modulate a molecule's properties and biological activity. Researchers have utilized this building block in the synthesis of novel compounds for various research purposes, including the development of potential new therapeutic agents and materials. researchgate.netnih.govnih.gov

Below are data tables detailing the chemical and physical properties of the compound and its free base form.

Table 1: Properties of this compound Data compiled from multiple chemical data sources. lookchem.comsigmaaldrich.comscbt.comcymitquimica.com

| Property | Value |

| CAS Number | 39204-49-4 |

| Molecular Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.59 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

| Boiling Point | 245 °C at 760 mmHg |

| Flash Point | 102 °C |

Table 2: Properties of (Pyrazin-2-yl)methanamine (Free Base) Data compiled from multiple chemical data sources. chemicalbook.comnih.govamericanelements.com

| Property | Value |

| CAS Number | 20010-99-5 |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| Boiling Point | 207.5 °C at 760 mmHg |

| Density | 1.138 g/cm³ |

| XLogP3-AA | -1.3 |

Historical Context and Evolution of Research on Pyrazine-Based Compounds

The study of pyrazine and its derivatives has a rich history dating back to the 19th century. Initially, pyrazines were identified as components of natural products and were often associated with the flavors and aromas of roasted or cooked foods through the Maillard reaction. researchgate.net The first preparations of pyrazine derivatives were achieved through condensation reactions of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net

The industrial application of pyrazines began primarily in the fragrance and flavor industries. researchgate.net However, the scope of pyrazine research expanded dramatically with the discovery of their biological significance. A landmark moment in the history of pyrazine compounds was the development of Pyrazinamide (B1679903), an essential medication for tuberculosis. lifechemicals.com This discovery highlighted the therapeutic potential of the pyrazine scaffold and catalyzed further investigation into its medicinal applications. lifechemicals.comnih.gov

In the latter half of the 20th century and into the 21st, research into pyrazine chemistry has flourished. researchgate.net Advances in synthetic methodologies, including cross-coupling reactions, have enabled chemists to create a vast library of novel pyrazine derivatives with diverse functionalities. researchgate.nettandfonline.com The pyrazine ring is now recognized not only for its role in pharmaceuticals but also for its applications in materials science, where pyrazine-based polymers are explored for use in optical and photovoltaic devices. lifechemicals.commdpi.com The evolution from a simple flavor component to a critical scaffold in drug discovery and advanced materials illustrates the enduring and expanding importance of pyrazine-based compounds in science. mdpi.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrazin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGCPPSBZHDZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611786 | |

| Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39204-49-4 | |

| Record name | 2-Pyrazinemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39204-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039204494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39204-49-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrazin 2 Ylmethanamine Hydrochloride and Its Derivatives

Established Synthetic Routes and Reaction Pathways

Traditional methods for the synthesis of Pyrazin-2-ylmethanamine hydrochloride rely on well-established organic reactions, providing reliable access to the target compound. These routes often involve multi-step sequences starting from readily available pyrazine (B50134) precursors.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a cornerstone of amine synthesis. For this compound, this strategy typically begins with either pyrazine-2-carbaldehyde (B1279537) or pyrazine-2-carbonitrile.

One primary pathway is the direct reductive amination of pyrazine-2-carbaldehyde . This method involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this transformation.

Another critical route is the reduction of pyrazine-2-carbonitrile . The nitrile group can be catalytically hydrogenated to the aminomethyl group. This transformation is often carried out using metal catalysts such as platinum on carbon (Pt/C) or Raney Nickel under a hydrogen atmosphere. The process can sometimes be hampered by catalyst poisoning, but modifications such as the addition of specific additives can enhance reaction rates and yields.

Biocatalytic approaches using imine reductases (IREDs) are also emerging for reductive aminations, offering high selectivity and milder reaction conditions. nih.gov These enzymes can catalyze the reaction of carbonyl compounds with amine donors, presenting a green alternative to traditional chemical methods. nih.gov

Table 1: Comparison of Reductive Amination Precursors

| Precursor | General Reaction | Key Reagents/Catalysts | Considerations |

| Pyrazine-2-carbaldehyde | Imine formation followed by reduction | NH₃, H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | Availability of starting aldehyde, control of reaction conditions to avoid side reactions. |

| Pyrazine-2-carbonitrile | Direct catalytic hydrogenation of the nitrile group | H₂, Metal Catalyst (e.g., Pt/C, Ni), Rh/Al₂O₃ | Availability of nitrile, potential for catalyst poisoning, requires high-pressure hydrogenation equipment. |

Halogenation and Subsequent Functionalization of the Pyrazine Ring

A versatile strategy for synthesizing pyrazine derivatives involves the initial halogenation of the pyrazine ring, followed by nucleophilic substitution or cross-coupling reactions. nih.gov For the synthesis of Pyrazin-2-ylmethanamine, this typically starts with the preparation of a 2-halomethylpyrazine, most commonly 2-chloromethylpyrazine.

The synthesis can proceed via the following steps:

Chlorination: Introduction of a chlorine atom at the 2-position of a pyrazine precursor. nih.gov This can be achieved using standard chlorinating agents.

Formation of 2-chloromethylpyrazine: The methyl group of 2-methylpyrazine (B48319) can be chlorinated, or a hydroxymethyl group can be converted to a chloromethyl group.

Nucleophilic Substitution: The resulting 2-chloromethylpyrazine is a reactive electrophile. It can undergo nucleophilic substitution with an appropriate nitrogen nucleophile. For instance, reaction with ammonia or a protected amine equivalent, followed by deprotection, yields the target aminomethylpyrazine.

This method benefits from the reactivity of the benzylic-like halide, which facilitates the introduction of the aminomethyl group. Nickel-catalyzed cross-coupling reactions have also been demonstrated as a robust method for functionalizing chloropyrazines. nih.gov

Amination and Hydrolysis Procedures

This approach involves the formation of an amide or a related nitrogen-containing functional group, which is subsequently hydrolyzed to yield the primary amine. A common precursor for this route is pyrazine-2-carboxylic acid or its derivatives. mdpi.com

A typical reaction sequence is as follows:

Amide Formation: Pyrazine-2-carboxylic acid can be activated (e.g., by conversion to an acid chloride) and then reacted with ammonia to form pyrazinamide (B1679903). mdpi.com

Reduction of the Amide: The resulting amide can be reduced to Pyrazin-2-ylmethanamine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Alternatively, one can start from an N-substituted precursor. For example, the synthesis of N-(pyrazin-2-yl)acetamide derivatives has been reported. researchgate.netnih.gov While not directly leading to the target compound, the hydrolysis of a related intermediate, such as N-(pyrazin-2-ylmethyl)acetamide, under acidic or basic conditions would cleave the acetyl group to furnish Pyrazin-2-ylmethanamine.

Exploration of Novel and Efficient Synthetic Protocols for this compound

To overcome the limitations of traditional methods, such as harsh reaction conditions or multiple steps, researchers are exploring more efficient synthetic protocols. These include microwave-assisted synthesis and advanced catalytic methods.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. arkat-usa.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes. arkat-usa.orgnih.gov

While specific literature on the microwave-assisted synthesis of this compound is limited, the principles have been applied to the synthesis of various pyrazine and other heterocyclic derivatives. nih.govdergipark.org.trnih.gov For instance, the reaction of substituted aminophenols with aldehydes and phenacyl bromides to form oxazines has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. arkat-usa.org Similarly, the synthesis of pyrazole (B372694) derivatives is often accelerated by microwave heating. dergipark.org.trnih.gov These examples suggest that key steps in the synthesis of Pyrazin-2-ylmethanamine, such as nucleophilic substitutions on a chloromethylpyrazine or amide formation, could be optimized using microwave technology to provide a faster and more environmentally friendly route. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Yield | Often lower | Generally higher |

| Purity | May require extensive purification | Often results in cleaner products |

| Energy Consumption | Higher | Lower |

| Solvent Usage | Can be significant | Often reduced or solvent-free |

Data based on analogous heterocyclic syntheses. arkat-usa.orgnih.gov

Catalytic Methods in this compound Synthesis

The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency and selectivity. Several catalytic methods are applicable to the synthesis of Pyrazin-2-ylmethanamine and its derivatives.

Heterogeneous Catalysis: The catalytic hydrogenation of pyrazine-2-carbonitrile is a key example. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel are commonly used. capes.gov.br Flow chemistry, utilizing a packed-bed reactor with a catalyst like manganese dioxide (MnO₂), has been successfully employed for the hydration of pyrazine-2-carbonitrile to pyrazinamide, demonstrating a scalable and continuous process. researchgate.net This technology could potentially be adapted for the reduction of the nitrile to the amine.

Homogeneous Catalysis: Transition metal catalysts, including those based on palladium, nickel, and iridium, are widely used for cross-coupling reactions to functionalize the pyrazine ring. nih.gov These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Biocatalysis: As mentioned previously, enzymes like imine reductases (IREDs) offer a green and highly enantioselective route for reductive amination. nih.gov The use of biocatalysts is a growing field that holds promise for the sustainable production of chiral amines and their derivatives. nih.gov

Table 3: Catalytic Approaches in Pyrazine Synthesis

| Catalyst Type | Example Catalyst | Application | Advantages |

| Heterogeneous | Pd/C, Pt/C, MnO₂ | Hydrogenation of nitriles, hydration of nitriles | Ease of separation, reusability, suitability for flow chemistry. researchgate.net |

| Homogeneous | Ni, Pd, Ir complexes | Cross-coupling reactions, functionalization | High activity and selectivity, mild reaction conditions. nih.gov |

| Biocatalyst | Imine Reductases (IREDs) | Asymmetric reductive amination | High enantioselectivity, mild conditions, environmentally friendly. nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach offers significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and saving time and resources. rasayanjournal.co.in

One of the most prominent MCRs applicable to the synthesis of complex nitrogen-containing heterocycles is the Ugi four-component reaction (U-4CR). wikipedia.org The classical Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org This reaction is known for its high atom economy, as only a single molecule of water is lost. wikipedia.org

For the synthesis of pyrazine derivatives, the Ugi reaction can be strategically employed. For instance, a protocol for preparing 1,6-dihydro-6-oxopyrazine-2-carboxylic acid derivatives utilizes a U-4CR followed by a cyclization step. nih.gov In this approach, arylglyoxals, benzoylformic acid, various amines, and an isonitrile react to form the Ugi adduct, which is then cyclized in the presence of ammonium (B1175870) acetate (B1210297) to yield the pyrazine core. nih.gov Such strategies highlight the modularity of MCRs in constructing complex heterocyclic frameworks. nih.gov

| Advantage | Description |

|---|---|

| Efficiency | Reduces the number of synthetic and purification steps, saving time and labor. rasayanjournal.co.in |

| Atom Economy | Most atoms of the reactants are incorporated into the final product, minimizing waste. wikipedia.org |

| Complexity & Diversity | Allows for the rapid generation of complex molecules and diverse chemical libraries from simple starting materials. researchgate.netnih.gov |

| Convergence | Multiple simple fragments are combined in a single, convergent step. nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines to create more sustainable and environmentally benign methodologies. researchgate.netresearchgate.net

Key green chemistry approaches relevant to pyrazine synthesis include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. For example, the synthesis of pyrazine-2-carboxylic acid hydrazide has been achieved using the acyltransferase activity of amidase from Bacillus smithii in a solvent-free, one-step biotransformation from pyrazinamide. tandfonline.com Transaminases (ATAs) have also been used for the biocatalytic synthesis of substituted pyrazines from α-diketones. nih.gov

Alternative Energy Sources: Microwave irradiation is a prominent green technique used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govgsconlinepress.com A rapid synthesis of poly(hydroxyalkyl)pyrazines was achieved via microwave irradiation of a reactive eutectic media, reaching maximum yields in as little as three minutes at 120°C. rsc.org

Benign Solvents and Conditions: The use of non-toxic, renewable, and safe solvents is a cornerstone of green chemistry. Water is an ideal green solvent, and its use has been demonstrated in the multicomponent synthesis of pyranopyrazoles. nih.govgsconlinepress.com Solvent-less, or solid-state, reactions provide benefits by improving atom economy and simplifying product purification. rasayanjournal.co.inrsc.org

| Parameter | Conventional Methods | Green Chemistry Methods |

|---|---|---|

| Catalysts | Often use heavy metal catalysts (e.g., palladium, copper-chromium). mobt3ath.com | Employs biocatalysts (enzymes) or earth-abundant metal catalysts (e.g., manganese). nih.govacs.org |

| Solvents | Typically rely on volatile organic compounds (VOCs). | Utilizes water, deep eutectic solvents, or solvent-free conditions. gsconlinepress.comrsc.org |

| Energy | Often requires prolonged heating via conventional methods. | Uses alternative energy sources like microwave or ultrasound irradiation for rapid heating. rsc.orgum.edu.my |

| Waste | Multi-step syntheses can generate significant chemical waste. youtube.com | One-pot reactions and high atom economy minimize byproduct formation. researchgate.netacs.org |

Chemo-, Regio-, and Stereoselective Synthesis of this compound Analogs

Chiral Synthesis Approaches

The development of methods for the asymmetric synthesis of bioactive compounds is crucial, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. rsc.org For a molecule like pyrazin-2-ylmethanamine, which contains a stereocenter at the carbon bearing the amine group, controlling its stereochemistry is of high importance.

Biocatalysis offers a powerful platform for chiral synthesis. Amine transaminases (ATAs), in particular, have become valuable biocatalysts for converting ketones and aldehydes into chiral primary amines with high enantioselectivity. nih.gov This approach can be directly applied to the synthesis of chiral pyrazin-2-ylmethanamine analogs. The key step would involve the asymmetric amination of a suitable precursor, such as 2-acetylpyrazine, using an ω-transaminase. These enzymes mediate the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate, creating the desired chiral amine product. The reversibility of the reaction can be managed by using an excess of the amine donor or by removing the ketone byproduct to drive the equilibrium toward the amine product. nih.gov This chemo-enzymatic strategy provides a direct and environmentally benign route to enantiomerically pure pyrazine-containing amines.

Control of Substitution Patterns on the Pyrazine Core

Achieving regioselective functionalization of the pyrazine ring is challenging due to its electron-deficient nature, which deactivates the ring toward standard electrophilic aromatic substitution reactions. thieme-connect.decmu.edu Therefore, specialized strategies are required to control the position of new substituents.

Two powerful methodologies for achieving regiocontrol are directed ortho-metalation (DoM) and the use of pyrazine N-oxides.

Directed ortho-Metalation (DoM): DoM is a versatile technique where a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.org This creates a stabilized aryllithium intermediate that can then react with a variety of electrophiles to introduce a substituent with high regioselectivity. cmu.eduacs.org For pyrazine systems, functional groups such as tert-butoxycarbonyl-protected amines can serve as effective DMGs, enabling the functionalization of the pyrazine core at specific sites that are otherwise difficult to access. cmu.edu This method circumvents the inherent reactivity patterns of the heterocyclic ring.

Use of Pyrazine N-oxides: The formation of a pyrazine N-oxide is a strategic maneuver to alter the reactivity of the ring. The N-oxide group activates the C2 and C6 positions (alpha to the N-oxide) for nucleophilic attack and metalation. mdpi.com This activation can be exploited for the regioselective introduction of substituents. For example, N-oxidation can facilitate the strategic placement of a chlorine atom at the C2 position, which can then be used in cross-coupling reactions or other substitutions. mdpi.com Furthermore, N-oxide intermediates can undergo rearrangements, such as the Boekelheide rearrangement, to install functional groups like a hydroxymethyl group onto the ring. mdpi.com

| Strategy | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | A directing group guides an organolithium base to deprotonate the adjacent position, followed by reaction with an electrophile. wikipedia.org | High regioselectivity; wide range of electrophiles can be used; applicable to various substituted pyrazines. cmu.eduacs.org | Requires a suitable directing group; uses cryogenic temperatures and strongly basic reagents. acs.org |

| Pyrazine N-oxides | N-oxidation activates α-positions for nucleophilic attack or facilitates rearrangements. mdpi.com | Excellent control for introducing substituents at C2/C6; enables unique transformations (e.g., Boekelheide rearrangement). mdpi.com | Requires additional steps for N-oxide formation and subsequent removal (deoxygenation). |

Chemical Transformations and Reaction Mechanisms of this compound

Nucleophilic Substitution Reactions on the Pyrazine Ring

Nucleophilic substitution is a fundamental transformation for modifying the pyrazine core, particularly when the ring is substituted with a good leaving group, such as a halogen. thieme-connect.de Halopyrazines are notably reactive towards nucleophiles, often more so than their corresponding pyridine (B92270) or benzene (B151609) analogs, due to the electron-withdrawing nature of the two ring nitrogens. um.edu.mythieme-connect.de

The most common mechanism for this transformation is nucleophilic aromatic substitution (SNAr). This process typically proceeds via a two-step addition-elimination sequence:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and onto the electron-withdrawing nitrogen atoms.

Elimination: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.

Various nucleophiles can displace halogens from a pyrazine ring. For example, 2-chloropyrazine (B57796) readily reacts with nucleophiles such as sodium methoxide (B1231860), sodium thiophenoxide, and sodium ethoxide, to give the corresponding substituted pyrazines in good yields. um.edu.myrsc.org These reactions can be significantly accelerated by using microwave irradiation. um.edu.my

In some cases, particularly with strong nucleophiles like amide ions, an alternative mechanism known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism may be operative, leading to rearranged products. thieme-connect.de

| Nucleophile | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide (MeONa) | 2-Methoxypyrazine | Methanol, reflux | Not specified | rsc.org |

| Sodium benzyl (B1604629) oxide (PhCH2ONa) | 2-(Benzyloxy)pyrazine | Benzene, reflux | Not specified | rsc.org |

| Sodium thiophenoxide (PhSNa) | 2-(Phenylthio)pyrazine | NMP, MW, 120°C, 30 min | 96 | um.edu.my |

| Sodium ethoxide (EtONa) | 2-Ethoxypyrazine | NMP, MW, 120°C, 30 min | 75 | um.edu.my |

*NMP = N-methylpyrrolidone; MW = Microwave irradiation

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of pyrazine derivatives, including precursors to Pyrazin-2-ylmethanamine, is fundamental to their synthesis and functionalization. These reactions primarily target the pyrazine ring, the nitrile group in precursors like Pyrazinecarbonitrile, or the aminomethyl side chain.

Reduction Reactions:

The synthesis of Pyrazin-2-ylmethanamine often involves the reduction of Pyrazinecarbonitrile. This transformation is a critical step, converting the nitrile functional group into a primary amine. Catalytic hydrogenation is a common method for this reduction. However, the process can be complicated by catalyst poisoning, which can hinder the reaction from proceeding to completion. lookchem.com To overcome this, researchers have explored various catalysts and reaction conditions. For instance, the reduction of Pyrazinecarbonitrile-N-oxides proceeds in a stepwise manner, first to the deoxy-pyrazinecarbonitrile and then through decyanation to yield the pyrazine ring. lookchem.com

The choice of catalyst is crucial. While Palladium on carbon (Pd/C) can be used, Platinum on carbon (Pt/C) is often more effective for the decyanation step. lookchem.com The efficiency of the reduction can be significantly influenced by the catalyst loading and the presence of additives. For example, increasing the catalyst load to 100% (w/w) has been shown to achieve a 90% yield of the doubly reduced product. lookchem.com The addition of glacial acetic acid can enhance the reaction rate without causing over-reduction of the pyrazine ring itself. lookchem.com

Another important reduction method is the use of hydrazine (B178648) hydrate, which is considered an environmentally friendlier option. google.com This method often employs a specialized iron-based catalyst that can be reused multiple times without significant loss of activity, making it suitable for industrial-scale production. google.com

Oxidation Reactions:

The pyrazine ring is generally an electron-deficient system. thieme-connect.de However, under specific conditions, it can undergo oxidation. Substituted pyrazines can react with singlet oxygen to form stable endo-peroxides in high yields. rsc.org For example, 2,5-Diethoxy-3,6-dimethyl-3,6-epidioxy-3,6-dihydropyrazine can be generated through this photooxidation process. rsc.org This intermediate can then be reduced to the corresponding diol using sodium borohydride (B1222165) or converted back to the parent pyrazine upon treatment with acid. rsc.org

The aminomethyl side chain of Pyrazin-2-ylmethanamine can also be a target for oxidation, although this is less commonly explored in the context of advanced synthesis. General principles of alcohol and amine oxidation would apply, potentially converting the aminomethyl group to a formyl or carboxyl group under controlled conditions. Reagents like manganese dioxide (MnO2) are known to selectively oxidize benzylic and allylic alcohols, which are structurally similar to the aminomethyl group attached to the heterocyclic ring. ucr.edu

Table 1: Reduction Conditions for Pyrazinecarbonitrile Derivatives

| Precursor | Catalyst | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazinecarbonitrile-N-oxide | Pt/C (100% w/w) | H₂ | Pyrazine | 90% | lookchem.com |

| Pyrazinecarbonitrile-N-oxide | Pt/C (25% w/w) | H₂, Activated Carbon | Deoxy-pyrazinecarbonitrile | 70% completion | lookchem.com |

| Pyrazinecarbonitrile | Pd/C | H₂ | Deoxy-product | Major Product | lookchem.com |

| Aromatic Nitro Compounds | Iron-based catalyst | Hydrazine Hydrate (80%), 60-100 °C | Aromatic Amino Compound | N/A | google.com |

Electrophilic Substitution Reactions

The pyrazine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. thieme-connect.deresearchgate.net This characteristic makes the ring highly resistant to electrophilic aromatic substitution (EAS), a reaction class that typically requires electron-rich aromatic systems. thieme-connect.describd.com

In acidic media, the situation is further exacerbated as the nitrogen atoms become protonated, leading to additional deactivation of the ring. thieme-connect.de Consequently, standard electrophilic substitution reactions such as direct nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible on an unsubstituted pyrazine ring. thieme-connect.de

Successful electrophilic substitutions on the pyrazine nucleus typically require one of two strategies:

Presence of Activating Groups: The introduction of strong electron-donating groups (EDGs) onto the pyrazine ring can increase its electron density, making it more susceptible to attack by electrophiles.

Formation of N-oxides: The conversion of one of the ring nitrogens to an N-oxide can alter the electron distribution in the ring, facilitating electrophilic attack. For instance, pyridine-N-oxide, a related azine, undergoes bromination to yield primarily 3-bromopyridine-N-oxide. researchgate.netresearchgate.net

The low reactivity of azines like pyrazine towards electrophilic substitution can be explained by frontier molecular orbital (FMO) theory. researchgate.netresearchgate.net Density Functional Theory (DFT) studies show that the Highest Occupied Molecular Orbitals (HOMOs) of these substrates are not π orbitals, which are necessary to interact effectively with incoming electrophiles. researchgate.net Only when the HOMO is a π orbital, as is the case with activated pyrimidines or pyridine-N-oxide, does the reactivity towards electrophilic substitution increase. researchgate.net

For fused systems like imidazo[1,2-a]pyrazine (B1224502), electrophilic attack, such as bromination, preferentially occurs on the more electron-rich five-membered ring rather than the pyrazine portion. stackexchange.com The regioselectivity is governed by the stability of the resulting carbocation intermediate (the arenium ion). stackexchange.com Attack at the C-3 position of the imidazole (B134444) ring is favored because it allows the six-membered pyrazine ring to maintain its aromaticity in the resonance structures of the intermediate. stackexchange.com

Table 2: Reactivity of Pyrazine Ring in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Reactivity of Pyrazine Ring | Rationale | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Highly resistant | Electron-deficient ring, protonation in acid | thieme-connect.describd.com |

| Halogenation | Br₂/FeBr₃ | Highly resistant | Electron-deficient ring | thieme-connect.de |

| Sulfonation | Fuming H₂SO₄ | Highly resistant | Electron-deficient ring, protonation in acid | thieme-connect.de |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Not convenient | Electron-deficient ring, complexation with catalyst | thieme-connect.de |

Mechanisms of Dimerization and Complex Formation

The nitrogen atoms in the pyrazine ring, particularly in derivatives like Pyrazin-2-ylmethanamine, possess lone pairs of electrons that make them excellent ligands for metal ions. This property allows for the formation of a wide variety of coordination complexes and supramolecular structures.

Complex Formation with Metal Ions:

Pyrazine derivatives can act as monodentate, bidentate, or bridging ligands. In the case of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, a ligand featuring both a pyrazine and a pyridine ring, X-ray diffraction analysis has revealed its coordination behavior with copper(II) and silver(I) ions. rsc.org The ligand typically coordinates in a bidentate fashion through one nitrogen atom from the pyridine ring and one from the pyrazine ring to form stable complexes. rsc.org

In some structures, the pyrazine ring itself can act as a bridging ligand, linking two different metal centers. rsc.org For example, in a polynuclear silver(I) complex, the pyrazine ring of one ligand molecule bridges two Ag(I) ions, leading to the formation of a coordination polymer. rsc.org This bridging capability is a key feature of pyrazine chemistry, enabling the construction of extended one-, two-, or three-dimensional networks.

The formation of these complexes is governed by the coordination geometry of the metal ion, the nature of the counter-ions, and the solvent system used. The resulting structures can range from simple mononuclear complexes to intricate polynuclear arrays. rsc.org

Dimerization:

While dimerization in the sense of a covalent bond formation between two pyrazine units is a distinct synthetic reaction, the term can also refer to the self-assembly of molecules through non-covalent interactions, often mediated by a "molecular glue." nih.gov In the context of pyrazine derivatives, metal ions can act as this glue, inducing the dimerization or oligomerization of ligand molecules. For instance, the complex [CuCl₂(py-2pz)]₂ exists as a dimer, where 'py-2pz' is dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate. rsc.org

The mechanism involves the coordination of the pyrazine nitrogen atoms to the metal centers, creating a stable, larger assembly. The study of these complexes is crucial for the development of new materials with specific magnetic, optical, or catalytic properties.

Table 3: Coordination Behavior of a Pyrazine-Containing Ligand

| Metal Ion | Ligand | Complex Stoichiometry | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Copper(II) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | [CuCl₂(ligand)]₂ | Bidentate (Py-N, Pz-N) | Dimer | rsc.org |

| Copper(II) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | [Cu(CF₃SO₃)(H₂O)(ligand)₂] | Bidentate (Py-N, Pz-N) | Mononuclear Complex | rsc.org |

| Silver(I) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | [Ag(ligand)₂]PF₆ | Bidentate (Py-N, Pz-N) | Mononuclear Complex | rsc.org |

| Silver(I) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | {[Ag(NO₃)(ligand)]·0.5H₂O}ₙ | Bidentate and Bridging | Polynuclear Complex | rsc.org |

Spectroscopic and Advanced Characterization Techniques in Pyrazin 2 Ylmethanamine Hydrochloride Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Pyrazin-2-ylmethanamine hydrochloride. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete mapping of the molecular framework.

In the case of this compound, the formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms. This significantly influences the electronic environment of the molecule. Studies on similar heterocyclic hydrochlorides, such as those of pyridine (B92270), show that the accumulation of a positive charge on the nitrogen atom decreases the electron density on the ring carbons, leading to a down-field shift for all ring protons in the ¹H NMR spectrum. pw.edu.pl

While specific spectral assignments for this compound require experimental data, the expected chemical shifts can be predicted based on the analysis of the parent pyrazine (B50134) molecule and related structures. researchgate.netchemicalbook.comchemicalbook.com The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyrazine ring, the two protons of the methylene (B1212753) (-CH₂) group, and the three protons of the ammonium (B1175870) (-NH₃⁺) group. Similarly, the ¹³C NMR spectrum will display unique resonances for each of the five carbon atoms in the molecule. organicchemistrydata.org A Certificate of Analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with the proposed structure and that NMR is used to establish purity, with a specification of ≥97.0%.

Table 1: Predicted NMR Spectral Data for this compound This table is predictive and based on general principles and data from related compounds.

| Technique | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Pyrazine-H | ~8.5 - 9.0 | Three distinct signals expected in the aromatic region, shifted downfield compared to neutral pyrazine due to protonation. pw.edu.plchemicalbook.com |

| -CH₂- | ~4.0 - 4.5 | Aliphatic methylene protons adjacent to the aromatic ring and the ammonium group. | |

| -NH₃⁺ | Broad signal, variable position | Protons on the nitrogen atom, often exchangeable and appearing as a broad singlet. | |

| ¹³C NMR | Pyrazine C (quaternary) | ~150 - 155 | Carbon atom attached to the aminomethyl group. organicchemistrydata.org |

| Pyrazine C-H | ~140 - 150 | Three distinct signals for the proton-bearing ring carbons. organicchemistrydata.orgresearchgate.net | |

| -CH₂- | ~40 - 45 | Aliphatic carbon of the methylene group. organicchemistrydata.org |

Molecular Structure Confirmation through Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu For a compound like this compound, Electrospray Ionization (ESI) is a common technique, typically analyzing the sample in positive ion mode. nih.gov In this mode, the molecule is protonated, and the analysis detects the cationic form of the free base, [C₅H₇N₃ + H]⁺.

The expected protonated molecule would have an m/z value corresponding to the molecular weight of the free base (109.13 g/mol ) plus the mass of a proton, resulting in a signal around m/z 110.06. americanelements.comnih.gov High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy, allowing for the confirmation of the elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural proof by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pathways are often predictable; for amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant pathway. libretexts.org The fragmentation of related nitrogen-containing heterocyclic compounds often involves the loss of small neutral molecules. researchgate.netscielo.br This allows for the systematic deduction of the compound's structure by piecing together the observed fragments.

Table 2: Key Mass Spectrometric Data for this compound

| Parameter | Technique | Expected Value / Observation |

|---|---|---|

| Molecular Formula (Free Base) | - | C₅H₇N₃ americanelements.com |

| Molecular Weight (Free Base) | - | 109.13 g/mol nih.gov |

| Parent Ion | ESI-MS (Positive Mode) | [M+H]⁺ |

| Expected m/z (HRMS) | ESI-HRMS | ~110.06399 |

| Predicted Fragmentation | MS/MS | Primary fragmentation would involve cleavage of the side chain, such as loss of NH₃ or cleavage of the C-C bond adjacent to the pyrazine ring. libretexts.orgresearchgate.net |

Vibrational Analysis using Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. nih.gov The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural features: the pyrazine ring and the protonated aminomethyl side chain.

Analysis of related compounds provides insight into the expected spectrum. The FTIR spectrum of pyrazine itself shows characteristic ring vibrations, with notable bands around 1020 cm⁻¹ and 1413 cm⁻¹. researchgate.netcore.ac.uk Crucially, the formation of a hydrochloride salt introduces a primary ammonium group (-NH₃⁺). Comparison with the spectra of other hydrochloride salts, like pyridine hydrochloride, indicates that a broad and strong absorption band is expected in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in the ammonium ion. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and based on general principles and data from related compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Ammonium (-NH₃⁺) | ~2500 - 3000 (broad, strong) researchgate.net |

| C-H Stretch | Aromatic (Pyrazine Ring) | ~3000 - 3100 |

| C-H Stretch | Aliphatic (-CH₂-) | ~2850 - 2960 |

| C=N and C=C Stretch | Pyrazine Ring | ~1400 - 1600 researchgate.net |

| N-H Bend | Ammonium (-NH₃⁺) | ~1500 - 1600 (often overlaps with ring stretches) |

Purity Assessment and Quantification through Chromatographic Methods (TLC, HPLC)

Chromatographic techniques are fundamental for separating components in a mixture and are therefore essential for assessing the purity of chemical compounds. Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction or for preliminary purity checks. researchgate.net High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for the accurate quantification of a substance and its impurities. pnrjournal.com

For this compound, a Reversed-Phase HPLC (RP-HPLC) method is a suitable approach for purity analysis. Development of methods for similar aromatic amine hydrochlorides often involves a C8 or C18 stationary phase. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer) to maintain a stable pH, which is critical for achieving good peak shape and reproducible retention times for ionizable compounds. nih.govjaptronline.com Detection is commonly performed using a UV detector set to a wavelength where the pyrazine ring exhibits strong absorbance, likely in the 250-290 nm range. pnrjournal.comjaptronline.com The method would be validated according to ICH guidelines for parameters like linearity, precision, accuracy, and specificity to ensure it is suitable for its intended purpose. researchgate.netnih.gov Commercial suppliers report the purity of this compound to be between 95% and 97% or higher.

Table 4: Plausible HPLC Method Parameters and Reported Purity

| Parameter | Typical Specification | |

|---|---|---|

| HPLC Method | Column | Reversed-Phase C18 or C8, e.g., 250 x 4.6 mm, 5 µm japtronline.com |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH adjusted) nih.govjaptronline.com | |

| Flow Rate | 1.0 mL/min nih.gov | |

| Detection | UV at ~260-280 nm pnrjournal.comjaptronline.com | |

| Validation | Validated for specificity, linearity, accuracy, precision. researchgate.net | |

| Reported Purity | ≥97.0% (by NMR) |

Solid-State Structural Analysis using X-ray Crystallography

X-ray Crystallography is the most definitive technique available for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This method provides unambiguous data on bond lengths, bond angles, and the absolute configuration of a molecule. researchgate.net For a substance like this compound, which is supplied as a solid, single-crystal X-ray diffraction would provide the ultimate proof of its structure.

While a published crystal structure for this specific compound was not identified in the surveyed literature, the technique has been successfully applied to characterize other drug hydrochlorides and heterocyclic compounds. nih.govresearchgate.net An analysis of this compound would be expected to confirm the geometry of the pyrazine ring, the conformation of the aminomethyl side chain, and the exact location of the proton on the nitrogenous base. Furthermore, it would reveal the nature of the ionic interaction between the protonated pyrazinylmethanammonium cation and the chloride anion and detail the intermolecular forces, such as hydrogen bonding and potential π–π stacking interactions, that govern the crystal lattice packing. nih.govresearchgate.net

Table 5: Information Obtainable from Single-Crystal X-ray Analysis

| Structural Information | Description |

|---|---|

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit. researchgate.net |

| Space Group | Describes the symmetry elements within the crystal. researchgate.net |

| 3D Atomic Coordinates | Precise x, y, z coordinates for every atom in the molecule. |

| Bond Lengths & Angles | Confirms the connectivity and geometry of the molecule. |

| Intermolecular Interactions | Details hydrogen bonding between the ammonium group, chloride ion, and pyrazine nitrogens, as well as other packing forces. nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a pure compound. This technique provides a direct verification of the compound's empirical and molecular formula. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. For a sample to be considered pure, the experimental values must fall within a narrow margin of the theoretical values, typically ±0.4%. researchgate.net For this compound, the analysis would also include chlorine. This method serves as a crucial final check on the identity and purity of a synthesized or commercial batch of the compound.

Table 6: Theoretical Elemental Composition of this compound (C₅H₈ClN₃) Calculated based on a molecular weight of 145.59 g/mol .

| Element | Symbol | Theoretical Weight % |

|---|---|---|

| Carbon | C | 41.25% |

| Hydrogen | H | 5.54% |

| Chlorine | Cl | 24.35% |

| Nitrogen | N | 28.86% |

Computational Chemistry and Molecular Modeling Studies of Pyrazin 2 Ylmethanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.govchemrxiv.org These methods are used to predict molecular geometry, electronic structure, and various reactivity descriptors. For pyrazine (B50134) derivatives, DFT computations are often performed using functionals like B3LYP combined with basis sets such as 6-311G**, which provide a good balance between accuracy and computational cost. nih.govepstem.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. Frontier Molecular Orbital (FMO) analysis helps identify the regions most susceptible to electrophilic or nucleophilic attack. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for intermolecular interactions. chemrxiv.org For Pyrazin-2-ylmethanamine hydrochloride, the protonated amine group and the nitrogen atoms in the pyrazine ring would be expected to be key sites for electrostatic interactions. Natural Bond Orbital (NBO) analysis is another technique employed to study charge transfer and donor-acceptor interactions within the molecule. chemrxiv.org

Table 1: Representative Quantum Chemical Parameters for Pyrazine Derivatives This table presents typical data from computational studies on related pyrazine compounds to illustrate the outputs of quantum chemical calculations. Specific values for this compound would require dedicated computation.

| Compound Class | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Pyrazine Carboxamide Derivative | DFT/B3LYP/gen | -6.8 | -2.5 | 4.3 | chemrxiv.org |

| Functionalized Pyrazine | DFT/B3LYP/6-311G** | -6.5 | -1.7 | 4.8 | nih.gov |

| Tris(pyrazolo)benzene | B3LYP/6-311+G(2d,p) | -6.4 | -2.3 | 4.1 | susu.ru |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov For compounds in the pyrazine class, docking studies have been performed against a variety of targets, including enzymes implicated in infectious diseases and cancer. nih.govmdpi.com

The process involves preparing the 3D structures of both the ligand (e.g., Pyrazin-2-ylmethanamine) and the target protein. The ligand's geometry is optimized, often using semi-empirical methods like AM1. researchgate.net Docking software, such as AutoDock or Molegro Virtual Docker, then systematically explores possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates binding affinity. researchgate.netajchem-a.com

Studies on pyrazine derivatives have revealed key interactions that contribute to binding. For instance, docking of pyrazine-based inhibitors into the active site of enzymes like Mycobacterium tuberculosis InhA and SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) has shown the importance of hydrogen bonds with specific amino acid residues and hydrophobic interactions. researchgate.netnih.gov The pyrazine ring itself can participate in π-π stacking or cation-π interactions, while the methanamine group is a potential hydrogen bond donor. researchgate.net

Table 2: Examples of Molecular Docking Studies on Pyrazine Derivatives This table summarizes findings from docking simulations of various pyrazine-containing molecules with different protein targets.

| Ligand/Pyrazine Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| Pyrazine-2-carboxylic acid derivative | M. tuberculosis InhA (4DRE) | -86.4 (Rerank Score) | TYR158, MET199 | researchgate.net |

| Pyrazine-linked 2-aminobenzamide | Histone Deacetylase 1 (HDAC1) | -8.5 (Binding Energy) | HIS142, GLY150, PHE207 | mdpi.com |

| Imidazolo-Triazole Hydroxamic Acid | Histone Deacetylase 2 (HDAC2, 4LXZ) | -8.7 (Binding Energy) | HIS146, PHE155, LEU276 | ajchem-a.com |

| Pyrazine Conjugate | SARS-CoV-2 RdRp (6M71) | -7.8 (Binding Affinity) | ASP760, ASP761, SER682 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov Both 2D and 3D-QSAR studies have been successfully applied to series of pyrazine derivatives. nih.govjapsonline.com

To build a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. nih.gov This set is typically divided into a training set for model generation and a test set for validation. nih.gov Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include constitutional, topological, electronic, and steric properties. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create an equation linking these descriptors to the biological activity. nih.gov

The statistical quality of a QSAR model is assessed using parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (R²pred) for the external test set. japsonline.comnih.gov For pyrazine derivatives, QSAR models have identified descriptors like molecular volume, the number of hydrogen bond donors, and specific electrostatic and steric fields as being significant for their biological activity against targets such as Bruton's tyrosine kinase (BTK). nih.govjapsonline.com

Table 3: Statistical Validation of QSAR Models for Pyrazine-Related Inhibitors This table showcases the statistical parameters of QSAR models developed for various classes of inhibitors containing pyrazine or similar heterocyclic scaffolds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of ligands and proteins over time. nih.gov This technique is crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and for refining the understanding of binding thermodynamics. mdpi.comnih.gov

An MD simulation begins with the docked complex of the ligand (e.g., this compound) and its target protein, solvated in a box of water molecules and ions to mimic physiological conditions. The system's trajectory is then calculated by solving Newton's equations of motion, governed by a molecular mechanics force field like AMBER or CHARMM. ajchem-a.commdpi.com Simulations are typically run for tens to hundreds of nanoseconds. mdpi.com

Analysis of the MD trajectory provides valuable information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. nih.gov The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein involved in binding. nih.gov Furthermore, MD simulations can be used with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. ajchem-a.com

Table 4: Typical Parameters and Outputs from MD Simulations of Ligand-Protein Complexes This table provides examples of settings and results from MD simulations performed on pyrazine-related compounds to illustrate the methodology.

| System | Force Field | Simulation Time (ns) | Key Analysis | Finding | Source |

| Pyrazine-linked HDACi in HDAC1 | Not Specified | Not Specified | RMSD, SAR | Rationalized in vitro data and deduced structure-activity relationships. | mdpi.com |

| Imidazolo-Triazole in HDAC2 | CHARMM 36 | 100 | RMSD, RMSF, SASA | The ligand-receptor complex was stable with an average RMSD of ~1.6-2.7 Å. | ajchem-a.com |

| Pyrimidin-2-amine in CDK2/4/6 | Not Specified | Not Specified | RMSD, Binding Free Energy | Validated docking results and identified key electrostatic interactions. | nih.gov |

Investigation of Solvent Effects and Proton Transfer Mechanisms

The surrounding solvent can significantly influence a molecule's structure, stability, and reactivity. For an ionizable compound like this compound, understanding solvent effects and protonation states is critical. Computational methods can model these phenomena by using either explicit solvent molecules or implicit continuum solvent models (like the Polarizable Continuum Model, PCM). nih.gov

Studies on related pyrazine and imidazole (B134444) complexes have shown that solvent polarity can dramatically affect electronic transitions, a phenomenon known as solvatochromism. researchgate.net For instance, a metal-to-ligand charge transfer (MLCT) in a ruthenium-pyrazine complex shows a significant red-shift in aqueous solution due to the large charge separation upon excitation. researchgate.net

Furthermore, computational chemistry is used to investigate proton transfer mechanisms, which are fundamental to acid-base chemistry. nih.gov For a molecule with multiple basic sites like Pyrazin-2-ylmethanamine, DFT calculations can determine the most likely protonation sites and calculate the corresponding acid dissociation constants (pKa). nih.gov By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers for proton transfer between different sites on the molecule, often showing how solvent molecules like water can act as catalysts to lower these barriers. nih.gov

Table 5: Computational Studies of Protonation and Solvent Effects on Heterocycles This table summarizes findings from studies on related N-heterocyclic compounds, highlighting the types of insights gained.

| System | Method | Focus of Study | Key Finding | Source |

| 2,6-bis(1H-imidazol-2-yl)pyridine hydrochloride | DFT, Titrations | Acid-base equilibria, proton-coupled electron transfer | Determined pKa values (5.40 and 3.98) and characterized electrochemical behavior. | nih.gov |

| [Ru(NH₃)₅(Pyrazine)]²⁺ | DFT/EFP/MD | Solvent effects on MLCT | A large red-shift (0.55 eV) in the electronic transition was observed in aqueous solution. | researchgate.net |

| 2-thioxanthine | DFT (PCM) | Proton transfer tautomerization | Water molecules were shown to catalyze proton transfer, with the lowest energy barrier being 44.0 kJ/mol. | nih.gov |

Structure Activity Relationship Sar Investigations of Pyrazin 2 Ylmethanamine Hydrochloride Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of pyrazin-2-ylmethanamine derivatives are highly sensitive to the nature and position of substituents on both the pyrazine (B50134) ring and the methanamine nitrogen. Research has demonstrated that even minor chemical alterations can lead to significant changes in efficacy and target preference.

One area where this has been extensively studied is in the development of antimycobacterial agents. Pyrazinamide (B1679903), a cornerstone drug for tuberculosis treatment, is a structural analog of pyrazin-2-ylmethanamine derivatives. This has spurred research into related compounds. For instance, a series of N-(pyrazin-2-yl)benzenesulfonamides were synthesized to explore the impact of replacing the amide linker of pyrazinamide analogs with a sulfonamide linker. nih.gov In these studies, substitutions on the benzene (B151609) ring were found to be critical for activity. Notably, the introduction of a 4-amino group on the benzenesulfonamide (B165840) moiety led to a significant increase in antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov The compounds 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide both exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov The addition of a chlorine atom to the pyrazine ring in the latter compound did not alter the MIC value, suggesting that for this particular scaffold, the 4-aminobenzenesulfonamide portion is the primary determinant of potency. nih.gov

Further illustrating the impact of substituents, a separate study on pyrazinamide derivatives designed for anti-Mycobacterium tuberculosis activity revealed how modifications to the group attached to the pyrazine-2-carboxamide core influence efficacy. nih.gov By introducing various alkyl and cyclic moieties, researchers were able to modulate the biological activity.

The following table summarizes the antimycobacterial activity of selected N-substituted pyrazine-2-carboxamide derivatives.

| Compound ID | Substituent (R) | MIC (µg/mL) against M. tuberculosis H37Rv |

| 1a | -CH2CH2-morpholine | >100 |

| 1b | -CH2CH2-piperidine | >100 |

| 1c | -CH2CH2-pyrrolidine | >100 |

| 1d | -CH2CH2CH2-morpholine | >100 |

| 1e | -CH2CH2CH2-piperidine | >100 |

| 1f | -CH2CH2CH2-pyrrolidine | >100 |

Data sourced from a study on pyrazinamide derivatives. nih.gov

In a different context, the pyrazole (B372694) scaffold, which is structurally related to pyrazine, has also been extensively studied. For instance, in the development of inhibitors for meprin α and β, the introduction of acidic moieties was found to be crucial for activity against meprin β. researchgate.net This highlights a common theme in SAR studies where the electronic properties of substituents (electron-donating vs. electron-withdrawing) play a key role in target interaction.

Elucidation of Key Pharmacophoric Features of the Pyrazin-2-ylmethanamine Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the pyrazin-2-ylmethanamine scaffold, several key pharmacophoric features have been identified through various studies.

The pyrazine ring itself is a critical feature, acting as a bioisosteric replacement for other aromatic or heteroaromatic rings in many drug classes. nih.gov Its nitrogen atoms are key hydrogen bond acceptors, which can facilitate anchoring of the molecule within the binding site of a biological target. researchgate.net The geometry and electronic properties of the pyrazine ring, such as its planarity and dipole moment, contribute significantly to its interaction with receptors and enzymes. nih.gov

The methanamine side chain provides a primary amine group, which is a crucial pharmacophoric element. This amine is often protonated at physiological pH (as in the hydrochloride salt), allowing for a strong ionic interaction or hydrogen bonding with acidic residues (e.g., aspartate or glutamate) in a protein's active site. The flexibility of the methylene (B1212753) linker allows the amine to orient itself optimally for this interaction.

In the case of the active antitubercular N-(pyrazin-2-yl)benzenesulfonamide derivatives, the pharmacophore for the inhibition of the folate pathway was identified. nih.gov This includes the 4-aminobenzenesulfonamide moiety, a well-known pharmacophore present in sulfonamide antibiotics. This suggests that for this class of compounds, the pyrazin-2-ylmethanamine scaffold serves to correctly position the sulfonamide pharmacophore for its target interaction.

Computational studies, such as 3D-QSAR and pharmacophore modeling, are instrumental in defining these features. For example, in a study of pyrazine-linked indazoles as PIM-1 kinase inhibitors, pharmacophore models were generated that highlighted the importance of hydrogen bond acceptors, donors, and aromatic rings for activity. nih.gov While not directly on pyrazin-2-ylmethanamine, these studies on related pyrazine derivatives provide a framework for understanding the key interaction points.

Design Principles for Enhanced Potency and Selectivity

Based on SAR and pharmacophoric analysis, several design principles can be formulated to enhance the potency and selectivity of pyrazin-2-ylmethanamine derivatives.

Modification of the Amine Substituent: The primary amine of the methanamine group is a key handle for modification. Introducing various substituents can modulate lipophilicity, steric bulk, and hydrogen bonding capacity. For example, creating secondary or tertiary amines by adding alkyl or aryl groups can fine-tune the compound's properties to better fit the target's binding pocket and improve cell permeability.

Substitution on the Pyrazine Ring: The pyrazine ring can be substituted at positions 3, 5, and 6. Introducing small alkyl groups, halogens, or other functional groups can influence the electronic properties of the ring and its metabolic stability. nih.gov For instance, the addition of a chlorine atom can block a site of metabolism or provide an additional interaction point within the binding site. nih.gov

Linker Modification: The linker between the pyrazine ring and other pharmacophoric elements can be altered. As seen in the comparison between pyrazinecarboxamides and N-(pyrazin-2-yl)benzenesulfonamides, changing the linker from an amide to a sulfonamide drastically alters the biological activity profile and even the mechanism of action. nih.gov The length and flexibility of the linker are also critical parameters to optimize.

The following table provides examples of how different substituents on a related pyrazole scaffold can impact inhibitory activity, illustrating common design strategies.

| Compound | R1 | R2 | IC50 (nM) Meprin α | IC50 (nM) Meprin β |

| 7a | H | H | 14 | 224 |

| 16a | O-CH2-O (benzo[d] nih.govnih.govdioxole) | O-CH2-O (benzo[d] nih.govnih.govdioxole) | 3 | 114 |

| 16j | COOH | COOH | 15 | 15 |

Data adapted from SAR studies of pyrazole-based meprin inhibitors, demonstrating the impact of aryl substitution. researchgate.net

Biological Activities and Pharmacological Mechanisms of Pyrazin 2 Ylmethanamine Hydrochloride and Its Analogs

Antimicrobial Activity Studies

While direct studies on the antimicrobial properties of Pyrazin-2-ylmethanamine hydrochloride are limited, research on its analogs, particularly pyrazine-2-carbohydrazide (B1222964) and pyrazine (B50134) ester derivatives, provides insight into the potential antimicrobial efficacy of this class of compounds. google.comgoogleapis.com

Antibacterial Efficacy and Mechanism of Action

Studies on pyrazine-2-carboxylic acid derivatives have demonstrated their potential as antibacterial agents. A series of these derivatives, synthesized by reacting substituted pyrazine-2-carboxylic acids with various piperazines, exhibited notable antimicrobial activity against several bacterial strains. google.com The proposed mechanism for some of these derivatives involves the inhibition of crucial enzymes in bacterial metabolic pathways, such as GlcN-6-P synthase. google.com

For instance, in a study of novel pyrazine-2-carboxylic acid derivatives, several compounds showed significant activity against both Gram-positive and Gram-negative bacteria. google.com The minimum inhibitory concentration (MIC) values for some of the most active compounds are detailed in the table below.

Table 1: Antibacterial Activity of Pyrazine-2-Carboxylic Acid Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| P3 | E. coli | 50 |

| P4 | E. coli | 50 |

| P6 | P. aeruginosa | 25 |

| P7 | E. coli | 50 |

| P7 | P. aeruginosa | 25 |

| P9 | E. coli | 50 |

| P9 | P. aeruginosa | 25 |

| P10 | P. aeruginosa | 25 |

Data sourced from a study on novel pyrazine-2-carboxylic acid derivatives of piperazines. google.com

Furthermore, pyrazinamide (B1679903), a well-known pyrazine derivative, is a frontline drug for treating tuberculosis, which is caused by Mycobacterium tuberculosis. google.com Its mechanism of action is unique, as it is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme at an acidic pH, which then disrupts membrane transport and energy metabolism. google.com While not a direct analog of this compound, the established antibacterial properties of pyrazinamide underscore the potential of the pyrazine scaffold in developing new antibacterial agents. google.com

Antifungal Properties and Cellular Targets

The antifungal potential of pyrazine analogs has also been investigated. Pyrazine ester derivatives have shown promising results against various phytopathogenic fungi. acs.org For example, compound 3c (1-(pyrazin-2-yl) ethyl benzoate) demonstrated significant inhibitory rates against R. solani and P. nicotianae. acs.org Similarly, compound 3b ((5-methylpyrazin-2-yl) methyl benzoate) also exhibited strong inhibitory effects against R. solani. acs.org

Table 2: Antifungal Activity of Pyrazine Ester Derivatives

| Compound | Fungal Strain | Inhibition Rate at 0.5 mg/mL (%) | EC50 (mg/mL) |

|---|---|---|---|

| 3c | R. solani | 94 | 0.0191 |

| 3c | P. nicotianae | 80 | 0.1870 |

| 3b | R. solani | 82 | 0.0209 |

Data from a study on the synthesis and antifungal evaluation of pyrazine esters. acs.org

The cellular targets for many antifungal pyrazine derivatives are still under investigation, but some studies suggest that they may interfere with fungal cell respiration and energy production. acs.org This mechanism is distinct from many currently available antifungal drugs, suggesting that pyrazine analogs could represent a novel class of antifungal therapies. acs.org General cellular targets for antifungal agents include DNA replication, protein synthesis, ergosterol (B1671047) biosynthesis, and cell wall synthesis. google.com

Anticancer and Antitumor Research

The anticancer properties of pyrazine derivatives have been a significant area of research. acs.orggoogle.comambeed.com These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate the cell cycle in various cancer cell lines. acs.orggoogle.com

Induction of Apoptosis in Cancer Cell Lines

A notable analog, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), has demonstrated potent pro-apoptotic effects in human chronic myeloid leukemia (K562) cells. acs.orggoogle.com Treatment with 2-mOPP led to morphological changes characteristic of apoptosis, which was confirmed by Annexin V/PI staining and DNA fragmentation assays. acs.orggoogle.com The study revealed that 2-mOPP induces apoptosis by modulating the expression of key apoptosis-related proteins. acs.orggoogle.com

Specifically, the expression of the pro-apoptotic protein Bax was increased, while the expression of the anti-apoptotic proteins Bcl2 and Survivin was downregulated. acs.orggoogle.com This shift in the Bax/Bcl2 ratio is a critical event in the intrinsic pathway of apoptosis.

Inhibition of Cell Proliferation and Modulation of Cell Cycle

The same pyrazine derivative, 2-mOPP, was also found to inhibit the proliferation of K562 leukemia cells with an IC50 of 25µM after 72 hours of treatment. acs.orggoogle.com Further investigation into the mechanism revealed that 2-mOPP causes cell cycle arrest at the G0/G1 phase. acs.orggoogle.com This was evidenced by an increase in the sub-G1 cell population, which is indicative of apoptotic cells. acs.orggoogle.com

Table 3: Anticancer Activity of a Pyrazine Derivative (2-mOPP) in K562 Cells

| Parameter | Observation |

|---|---|

| Cell Viability (IC50) | 25 µM at 72 hours |

| Apoptosis Induction | Confirmed by morphological changes, Annexin V/PI staining, and DNA fragmentation |

| Cell Cycle Arrest | G0/G1 phase |

| Molecular Changes | Increased Bax expression, Decreased Bcl2 and Survivin expression |

Data from a study on a new pyrazine derivative in chronic myeloid leukemia K562 cells. acs.orggoogle.com

Specific Molecular Targets in Oncogenesis

Research into the specific molecular targets of pyrazine derivatives in cancer is ongoing. The study on 2-mOPP clearly identifies the Bcl2 family of proteins (Bax and Bcl2) and the inhibitor of apoptosis protein (IAP) Survivin as key molecular targets. acs.orggoogle.com By modulating these proteins, the compound effectively pushes cancer cells towards apoptosis.

Furthermore, other pyrazine analogs have been investigated as inhibitors of key enzymes involved in cancer progression. For example, certain pyrazine derivatives have been identified as inhibitors of Casein Kinase 2 (CSNK2), a protein kinase implicated in cell survival, proliferation, and resistance to apoptosis. ambeed.com Another patent highlights the potential of imidazo[1,5-a]pyrazine (B1201761) compounds, synthesized from pyrazin-2-ylmethanamine, as inhibitors of the transcription activating proteins CBP and P300, which are involved in the development and progression of various cancers, including prostate cancer and multiple myeloma. google.com

Enzyme Inhibition Studies and Mechanistic Insights